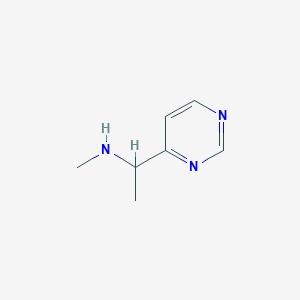

N-methyl-1-(pyrimidin-4-yl)ethanamine

描述

“N-methyl-1-(pyrimidin-4-yl)ethanamine” is a chemical compound with the molecular formula C8H12N2 . It is used as a pharmaceutical intermediate . This compound and its derivatives have been studied for their arrangement in the interlayer space of zirconium sulfophenylphosphonate .

Synthesis Analysis

While specific synthesis methods for “N-methyl-1-(pyrimidin-4-yl)ethanamine” were not found, a related compound, N-(pyridin-4-yl)pyridin-4-amine and its derivatives were synthesized and studied for their arrangement in the interlayer space of zirconium sulfophenylphosphonate .Molecular Structure Analysis

The molecular structure of “N-methyl-1-(pyrimidin-4-yl)ethanamine” consists of a pyrimidine ring attached to an ethanamine group with a methyl substitution on the nitrogen atom .Physical And Chemical Properties Analysis

The average mass of “N-methyl-1-(pyrimidin-4-yl)ethanamine” is 136.194 Da and the monoisotopic mass is 136.100052 Da .科学研究应用

Pharmacological Applications

Pyrimidine derivatives, including those with a pyrimidin-4-amine moiety, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They exhibit a wide range of biological activities, including modulation of myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .

Mitochondrial Respiration Inhibitor

The compound is used for the synthesis of new molecules that belong to an important kind of mitochondrial respiration inhibitor. These inhibitors interrupt the mitochondrial electron transport by inhibition of NADH: ubiquinone oxidoreductase (complex I) .

Antiproliferative Activity

Some derivatives of the compound have shown in vitro antiproliferative activity against human cancer cell lines .

Anti-Fibrotic Activity

The compound has been used in the synthesis of drugs with anti-fibrotic activity. These drugs have been effective in inhibiting collagen synthesis in various models of fibrosis .

Synthesis of Pyridopyrimidine Derivatives

The compound is used in the synthesis of pyridopyrimidine derivatives, which have shown therapeutic interest or have already been approved for use as therapeutics .

Synthesis of Pharmacologically Active Decorated Diazines

The compound is used in the synthesis of pharmacologically active decorated diazines, especially pyrimidines (non-fused substituted forms) that are endowed with clinical applications .

作用机制

Target of Action

Pyrimidine derivatives are known to display a wide array of biological and pharmacological activities . They are key structural fragments of antiviral agents and are known to inhibit certain enzymes .

Mode of Action

Pyrimidine derivatives are known to inhibit the synthesis of nucleotide with the nucleotide analogs metabolites . This inhibition of intracellular enzymes such as polymerases or ribonucleotide reductases leads to the therapeutic effects .

Biochemical Pathways

Pyrimidine derivatives are known to affect the synthesis of rna and dna . They reduce the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine .

Pharmacokinetics

It is known that drug metabolism rates can vary among patients . The enzymes involved in metabolism are present in many tissues but generally are more concentrated in the liver .

Result of Action

The inhibition of nucleotide synthesis by pyrimidine derivatives can lead to the death of cancer cells .

Action Environment

Numerous factors can affect the course of the dimroth rearrangement in heterocyclic systems, which is a key process in the synthesis of pyrimidines .

属性

IUPAC Name |

N-methyl-1-pyrimidin-4-ylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-6(8-2)7-3-4-9-5-10-7/h3-6,8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBCUFKRRNOSIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=NC=C1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-1-(pyrimidin-4-yl)ethanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

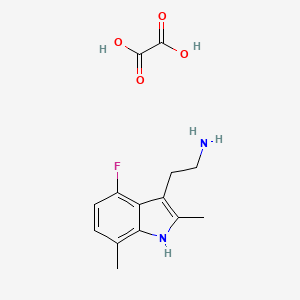

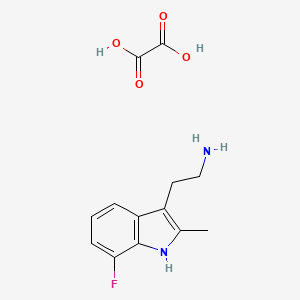

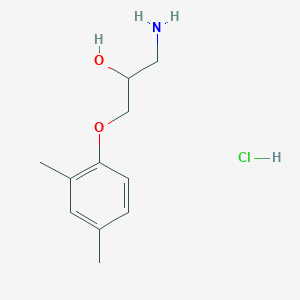

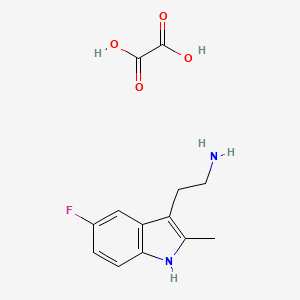

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3,5-Dimethyl-4-isoxazolyl)methyl]methylamine hydrochloride](/img/structure/B3087757.png)

![(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride](/img/structure/B3087778.png)